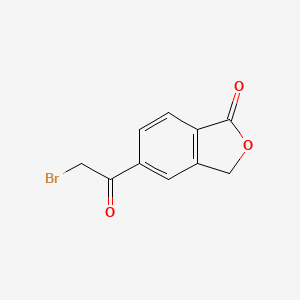

5-(2-bromoacetyl)isobenzofuran-1(3H)-one

概要

説明

5-(2-bromoacetyl)isobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a bromoacetyl group attached to the isobenzofuranone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one typically involves the bromination of an appropriate precursor. One common method involves the reaction of isobenzofuranone with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

5-(2-bromoacetyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction of the bromoacetyl group can yield different products depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups.

科学的研究の応用

5-(2-bromoacetyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.

類似化合物との比較

Similar Compounds

5-acetylisobenzofuran-1(3H)-one: Lacks the bromine atom, leading to different reactivity and applications.

5-(2-chloroacetyl)isobenzofuran-1(3H)-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

5-(2-iodoacetyl)isobenzofuran-1(3H)-one:

Uniqueness

5-(2-bromoacetyl)isobenzofuran-1(3H)-one is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and research applications.

生物活性

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by the presence of a bromoacetyl group attached to an isobenzofuran core. Its molecular formula is , and it exhibits properties typical of halogenated organic compounds, such as increased lipophilicity and potential for varied interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Specific mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation .

- Apoptosis Induction : The compound promotes apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound was tested against several cancer types, including HeLa (cervical), MIA PaCa-2 (pancreatic), and DU145 (prostate cancer). It showed low IC50 values, indicating potent cytotoxicity. For example, an IC50 value of was reported for one of its derivatives .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 3.6 ± 0.5 |

| MIA PaCa-2 | 2.7 ± 1.2 |

| DU145 | 4.1 ± 0.9 |

Mechanistic Insights

The mechanism underlying its anticancer activity involves:

- Microtubule Interaction : Similar compounds have been shown to interact with tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest.

- Gene Expression Modulation : It alters the expression of genes related to oxidative stress response and apoptosis, enhancing cellular sensitivity to stressors .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines using flow cytometry and Western blot analysis. The results indicated significant induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

In Silico Studies

Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer progression, such as tubulin. The binding energy calculations suggested strong non-covalent interactions, which could be leveraged for drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-bromoacetyl)isobenzofuran-1(3H)-one, and how can reaction efficiency be optimized?

- Methodological Answer : A palladium(II)-catalyzed approach is widely used for synthesizing substituted isobenzofuranones. For example, 5-methoxy derivatives can be prepared via cyclization of 4-methoxybenzoic acid with dibromomethane under reflux (140°C, 18 h) using Pd(OAc)₂ and KHCO₃, yielding ~33% after silica gel chromatography (hexane:EtOAc = 2:1) . To optimize bromoacetyl group introduction, coupling agents like 2-bromo-1-(4-bromophenyl)ethanone with a benzaldehyde precursor in ethyl methyl ketone (refluxed 10–12 h) can be employed, followed by ethyl acetate extraction . Key optimizations include adjusting stoichiometry of bromoacetylating agents and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.5 ppm for CH₃) and bromoacetyl (δ ~4.3 ppm for BrCH₂) groups. Aromatic protons typically appear at δ 6.9–7.8 ppm, as seen in 5-methoxy analogs .

- IR Spectroscopy : Confirm lactone C=O stretching (~1736 cm⁻¹) and Br–C=O (~600 cm⁻¹) .

- X-ray Crystallography : Resolve planarity and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) to validate molecular geometry .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during bromoacetylation of isobenzofuranone derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, using K₂CO₃ as a base in ethyl methyl ketone promotes selective attack at the carbonyl oxygen of the benzaldehyde precursor . Temperature modulation (e.g., 0°C vs. reflux) can also shift selectivity, as demonstrated in the synthesis of isocoumarins . Computational modeling (DFT) of transition states is recommended to predict reactive sites and optimize conditions.

Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) for brominated phthalides?

- Methodological Answer :

- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 1–100 µM) to identify therapeutic windows, as done for antiplatelet agents .

- Comparative Assays : Use parallel assays (e.g., DPPH for antioxidant activity and MTT for cytotoxicity) to distinguish specific vs. nonspecific effects.

- SAR Studies : Modify substituents (e.g., replacing bromoacetyl with methoxy groups) to isolate structural contributors to bioactivity .

Q. What experimental design considerations are critical for crystallographic studies of brominated isobenzofuranones?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from acetone or dichloromethane to obtain high-quality crystals.

- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C6–H6⋯O1, C8–H8A⋯O2) that stabilize crystal packing, as observed in 5-methoxy derivatives .

- Thermal Parameters : Refine anisotropic displacement parameters to account for bromine’s high electron density, ensuring accurate bond-length measurements .

特性

IUPAC Name |

5-(2-bromoacetyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUUCUHJPVLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。